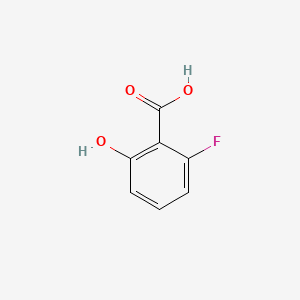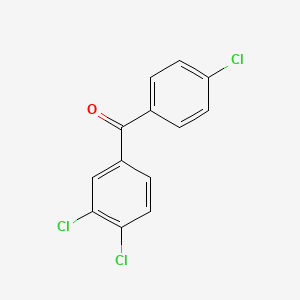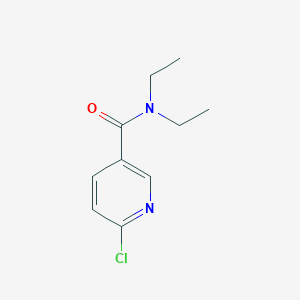
3-(4-Nitrophenylsulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenylsulfonamido)propanoic acid is a synthetic organic compound that belongs to the class of sulfonamides. It has the molecular formula C9H10N2O6S and a molecular weight of 274.25 g/mol. This compound is characterized by the presence of a nitrophenyl group attached to a sulfonamido moiety, which is further connected to a propanoic acid group.
Preparation Methods
The synthesis of 3-(4-Nitrophenylsulfonamido)propanoic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with β-alanine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The mixture is stirred for a specific period, usually around 40 minutes, to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-Nitrophenylsulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonamide and carboxylic acid.
Common reagents used in these reactions include thionyl chloride for chlorination, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted sulfonamides, and hydrolyzed products.
Scientific Research Applications
3-(4-Nitrophenylsulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its sulfonamide structure, which is known for its pharmacological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenylsulfonamido)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-(4-Nitrophenylsulfonamido)propanoic acid can be compared with other sulfonamide compounds such as:
Sulfanilamide: A simpler sulfonamide with a similar structure but without the nitrophenyl group.
Sulfamethoxazole: A sulfonamide antibiotic with a different substituent on the aromatic ring.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of a nitrophenyl group.
The uniqueness of this compound lies in its specific nitrophenyl group, which imparts distinct chemical and biological properties compared to other sulfonamides .
Properties
IUPAC Name |
3-[(4-nitrophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c12-9(13)5-6-10-18(16,17)8-3-1-7(2-4-8)11(14)15/h1-4,10H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULOUVRHAKHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327023 |
Source


|
| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179174-23-3 |
Source


|
| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)



![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)




